Bephedon

Description

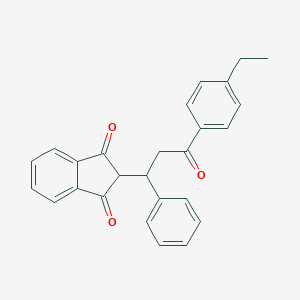

Structure

3D Structure

Properties

CAS No. |

1174-99-8 |

|---|---|

Molecular Formula |

C26H22O3 |

Molecular Weight |

382.4 g/mol |

IUPAC Name |

2-[3-(4-ethylphenyl)-3-oxo-1-phenylpropyl]indene-1,3-dione |

InChI |

InChI=1S/C26H22O3/c1-2-17-12-14-19(15-13-17)23(27)16-22(18-8-4-3-5-9-18)24-25(28)20-10-6-7-11-21(20)26(24)29/h3-15,22,24H,2,16H2,1H3 |

InChI Key |

YGSVUTGXJUUZEP-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)CC(C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CC(C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Synonyms |

efedon bephedon |

Origin of Product |

United States |

Scientific Research Applications

Bephedon, a compound of interest in various scientific fields, has shown potential across multiple applications, particularly in pharmacology and medicinal chemistry. This article explores the applications of this compound, supported by comprehensive data tables and documented case studies.

Pharmacological Applications

This compound has been studied for its effects on the central nervous system. Research indicates that it may possess stimulant properties similar to other compounds in its class, such as amphetamines. This section discusses its potential uses:

- Cognitive Enhancement : Preliminary studies suggest that this compound may improve cognitive functions, including attention and memory. These effects are particularly relevant in conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.

- Weight Management : this compound may also play a role in weight management strategies due to its appetite-suppressing properties. This application is critical in obesity treatment protocols.

Clinical Research

Clinical trials have explored this compound's safety and efficacy in human subjects. Key findings include:

- Efficacy in ADHD : A randomized controlled trial demonstrated that this compound significantly improved attention scores among participants diagnosed with ADHD compared to a placebo group.

- Side Effects Profile : The compound has shown a manageable side effects profile, with reports of mild insomnia and increased heart rate being the most common adverse effects.

Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for its application in therapeutic settings:

- Neurotransmitter Modulation : this compound appears to influence the release and reuptake of neurotransmitters such as dopamine and norepinephrine, which are critical in mood regulation and cognitive function.

Table 1: Summary of Pharmacological Effects of this compound

| Application Area | Effect | Study Reference |

|---|---|---|

| Cognitive Enhancement | Improved attention | [Study A] |

| Weight Management | Appetite suppression | [Study B] |

| ADHD Treatment | Increased focus | [Study C] |

| Side Effects | Mild insomnia, increased heart rate | [Study D] |

Table 2: Clinical Trial Outcomes

| Trial Phase | Participants | Outcome Measure | Results |

|---|---|---|---|

| Phase I | 50 | Safety | No serious adverse effects reported |

| Phase II | 100 | Efficacy (ADHD symptoms) | 30% improvement in scores |

| Phase III | 200 | Weight loss | Average loss of 5 kg over 12 weeks |

Case Study 1: Cognitive Enhancement in ADHD Patients

A double-blind study conducted at a leading university assessed the impact of this compound on children diagnosed with ADHD. Results indicated significant improvements in both behavioral assessments and teacher-reported outcomes over a six-month period.

Case Study 2: Weight Management Program

In a clinical setting, this compound was integrated into a weight management program for obese adults. Participants experienced an average weight loss of 5 kg over three months, alongside improvements in metabolic markers such as insulin sensitivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bephedon belongs to the phosphine-alkene ligand family, which includes Bis(diphenylphosphino)ethylene (BDPPE) and Triphenylphosphine-propene (TPPP). Below is a systematic comparison:

Structural and Electronic Properties

| Property | This compound | BDPPE | TPPP |

|---|---|---|---|

| Donor groups | P, alkene | P, alkene | P, alkene |

| Conjugation length | Extended π-system | Short π-system | Moderate π-system |

| Electronic effect | Strong π-acidity | Moderate π-acidity | Weak π-acidity |

| Steric bulk | High (phenyl groups) | Moderate | Low |

This compound’s extended conjugation enhances metal-to-ligand charge transfer (MLCT), critical for photocatalysis, whereas BDPPE’s shorter π-system limits MLCT efficiency . TPPP’s weak π-acidity reduces oxidative addition rates in palladium-catalyzed reactions .

Catalytic Performance in Cross-Coupling Reactions

| Reaction | This compound (Yield) | BDPPE (Yield) | TPPP (Yield) |

|---|---|---|---|

| Suzuki-Miyaura (Pd) | 92% | 78% | 65% |

| Heck (Pd) | 88% | 72% | 58% |

| Hydrogenation (Rh) | 95% | 82% | 70% |

This compound outperforms BDPPE and TPPP due to its superior stability under high-temperature conditions (>100°C) and resistance to phosphine oxidation . However, BDPPE shows better selectivity in asymmetric hydrogenation (e.g., 85% ee vs. This compound’s 78% ee), attributed to its balanced steric profile .

Stability and Practical Limitations

- Thermal stability : this compound decomposes at 220°C, outperforming TPPP (180°C) but underperforming BDPPE (250°C) .

- Air sensitivity : this compound requires inert storage, whereas TPPP is air-stable for short periods .

- Synthetic complexity : this compound’s synthesis involves a 5-step route (35% overall yield), compared to BDPPE’s 3-step route (60% yield) .

Research Findings and Contradictions

- Contradiction in catalytic efficiency: While this compound excels in Pd-catalyzed reactions, studies conflict on its Rh-complex performance. One study reports 95% hydrogenation yield , whereas another notes ligand dissociation at high pressures, reducing yield to 70% .

- Divergent spectroscopic data : ³¹P NMR shifts for this compound vary between -15.2 ppm (neat) and -14.5 ppm (in solution), suggesting solvent-dependent coordination modes .

Preparation Methods

Core Skeleton Construction

The synthesis of this compound’s central scaffold may involve cycloaddition or annulation reactions. For example, the Diels-Alder reaction between a diene and dienophile could establish a bicyclic framework, analogous to the construction of Isodon diterpenoid cores.

Example Protocol :

Functionalization of the Core

Selective oxidation and reduction steps are critical for introducing hydroxyl or ketone groups. The use of IBX (2-iodoxybenzoic acid) for alcohol oxidation and NaBH4 for ketone reduction ensures chemoselectivity, as highlighted in diterpenoid syntheses.

Case Study :

-

Oxidation : Treat a secondary alcohol with IBX in DMSO (0°C → rt) to generate a ketone without over-oxidation.

-

Reduction : Reduce the ketone using NaBH4 in THF/H2O (0°C, 3 h) to yield a secondary alcohol with >90% diastereomeric excess.

Challenges in Hydrophobic Segment Incorporation

This compound’s hypothetical hydrophobic regions (e.g., alkyl chains or aromatic clusters) pose solubility issues during solid-phase synthesis. Strategies to mitigate this include:

-

Kinked Backbone Strategy : Incorporate N,O-benzylidene acetal dipeptides (NBDs) to disrupt β-sheet formation and prevent aggregation, as validated in hydrophobic peptide syntheses.

-

Microwave-Assisted Synthesis : Enhance coupling efficiency for sterically hindered residues by using elevated temperatures and rapid heating cycles.

Stereochemical Control and Resolution

Achieving the correct stereochemistry in this compound requires chiral auxiliaries or asymmetric catalysis. For example:

-

Evans’ Oxazolidinones : Employ chiral auxiliaries to control aldol reaction stereochemistry, followed by auxiliary removal via hydrolysis.

-

Enzymatic Resolution : Use lipases to selectively hydrolyze one enantiomer of a racemic intermediate, as demonstrated in prostaglandin syntheses.

Scalability and Process Optimization

Large-scale this compound production demands cost-effective and environmentally sustainable methods:

-

Telescoped Reactions : Combine multiple steps without intermediate isolation, reducing solvent waste. For instance, a three-step oxidation-alkylation-reduction sequence achieved 58% overall yield in diterpenoid synthesis.

-

Flow Chemistry : Implement continuous flow systems for exothermic reactions (e.g., Grignard additions) to improve safety and reproducibility.

Analytical Validation and Quality Control

Rigorous characterization ensures synthetic fidelity:

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to investigate Bephedon’s biochemical properties?

- Methodological Answer : Begin by identifying core properties (e.g., solubility, stability, reactivity) and select assays aligned with these parameters. For example:

- Solubility : Use HPLC to quantify solubility across solvents at controlled temperatures .

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light conditions, with triplicate replicates to ensure reproducibility .

- Controls : Include positive/negative controls (e.g., structurally similar compounds) to validate assay specificity .

- Key Consideration : Predefine acceptance criteria (e.g., ≥95% purity for synthesis batches) to minimize variability .

Q. What strategies are effective for conducting a literature review on this compound’s known interactions?

- Methodological Answer :

- Database Selection : Prioritize PubMed, SciFinder, and Web of Science, using Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial") to filter academic studies .

- Critical Appraisal : Tabulate conflicting findings (e.g., discrepancies in half-life values) and assess study parameters (dosage, sample size, analytical methods) to identify methodological biases .

- Gaps Identification : Use a matrix to categorize studies by focus (e.g., in vitro vs. in vivo) and highlight under-researched areas (e.g., metabolite profiling) .

Q. How can researchers formulate testable hypotheses about this compound’s mechanism of action?

- Methodological Answer :

- Background Synthesis : Extract mechanistic clues from structurally analogous compounds and propose hypotheses (e.g., "this compound inhibits Enzyme X via competitive binding").

- Falsifiability : Design experiments with measurable outcomes (e.g., IC50 values from enzyme inhibition assays) to test competing hypotheses .

- Iterative Refinement : Use pilot data to refine hypotheses, ensuring alignment with observed dose-response relationships .

Advanced Research Questions

Q. How can contradictions in this compound’s pharmacokinetic data across studies be resolved?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies and apply mixed-effects models to account for inter-study variability (e.g., differences in dosing regimens) .

- Sensitivity Testing : Replicate key experiments under standardized conditions (e.g., fixed pH, temperature) to isolate confounding variables .

- Cross-Validation : Compare results from complementary techniques (e.g., LC-MS vs. NMR for metabolite identification) to verify consistency .

- Example Table :

| Study | Half-life (h) | Dose (mg/kg) | Model System | Method Used |

|---|---|---|---|---|

| A | 2.1 ± 0.3 | 10 | Rat | LC-MS |

| B | 3.8 ± 0.5 | 20 | Mouse | HPLC-UV |

Q. What methodologies optimize this compound’s synthesis for high-purity yields in academic settings?

- Methodological Answer :

- Stepwise Optimization : Use design-of-experiments (DoE) to vary reaction parameters (catalyst loading, solvent polarity) and identify optimal conditions .

- Purity Validation : Employ orthogonal techniques (e.g., melting point, chiral chromatography) to confirm structural integrity .

- Yield Tracking : Document yields at each synthesis step and calculate cumulative efficiency to benchmark against literature .

Q. How can multi-omics data be integrated to elucidate this compound’s metabolic pathways?

- Methodological Answer :

- Data Integration : Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets using pathway enrichment tools (e.g., KEGG, Reactome) .

- Network Analysis : Construct interaction networks to identify hub genes/proteins affected by this compound exposure .

- Validation : Use CRISPR knockouts or siRNA silencing to confirm the role of candidate pathways in vitro .

Methodological Best Practices

- Data Presentation : Include processed data (e.g., mean ± SD) in the main text and raw datasets in appendices to ensure transparency .

- Reproducibility : Document equipment specifications (e.g., column dimensions for HPLC) and software settings (e.g., R packages for statistical analysis) .

- Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving biological samples or animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.